molecular formula C14H14N2O2 B2646953 Tert-butyl 3-cyano-1H-indole-1-carboxylate CAS No. 908244-43-9

Tert-butyl 3-cyano-1H-indole-1-carboxylate

Cat. No. B2646953
CAS RN: 908244-43-9
M. Wt: 242.278
InChI Key: NAKDPGPBPQNLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a chemical compound with the CAS Number: 908244-43-9 . It has a molecular weight of 242.28 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Synthesis and Catalysis

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a versatile compound in organic synthesis, particularly in the formation of complex molecules. For instance, Dai et al. (2014) reported its use in the carbomethylation of arylacrylamides, leading to the production of 3-ethyl-3-substituted indolin-2-one in high yield. This process is notable for its tolerance to various functional groups, such as cyano, nitro, and chloro groups, indicating its versatility in chemical reactions (Dai et al., 2014).

Kumar et al. (2020) utilized di-tert-butyl peroxide in a copper(II)-catalyzed decarboxylative cyclization process to synthesize 3-(2-furanyl) indoles from 3-cyanoacetyl indoles. This method demonstrates the application of tert-butyl derivatives in facilitating complex organic transformations (Kumar et al., 2020).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, this compound and its derivatives are integral in the synthesis of pharmacologically active compounds. Oderinde et al. (2020) explored its use in photocatalytic dearomative intermolecular [2 + 2] cycloaddition reactions with indoles, which are crucial in drug discovery programs for producing sp3-rich cyclobutane-fused scaffolds found in many biologically active molecules (Oderinde et al., 2020).

Zheng et al. (2014) reported a method for the benzannulation of indoles to carbazoles using γ-carbonyl tert-butylperoxide. This process is significant for synthesizing natural products and synthetic drugs with carbazole alkaloids, showcasing the compound's role in developing new pharmaceuticals (Zheng et al., 2014).

Organic and Inorganic Chemistry

The compound's applications extend to various organic and inorganic chemistry processes. For example, Beller et al. (2001) demonstrated its use in the synthesis of 2,3-dihydroindoles and anilines through metal-free amination of aryl chlorides. This highlights its role in facilitating environmentally friendly and efficient synthetic routes (Beller et al., 2001).

properties

IUPAC Name

tert-butyl 3-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKDPGPBPQNLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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